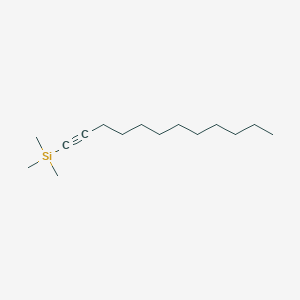

Silane, 1-dodecynyltrimethyl-

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, which feature carbon-silicon bonds, have become indispensable in modern chemistry. Current time information in Bangalore, IN. Their utility spans a wide range of applications, from commercial products like sealants, adhesives, and coatings to specialized roles in organic synthesis and materials science. americanelements.comwikipedia.org The prevalence of organosilicon compounds stems from their unique properties, which often differ significantly from their carbon-based counterparts. Current time information in Bangalore, IN. The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it is also polarized towards the carbon atom due to silicon's lower electronegativity. Current time information in Bangalore, IN. This inherent polarity and the ability of silicon to be attacked by nucleophiles are key to its reactivity. Current time information in Bangalore, IN.

In the realm of organic synthesis, organosilicon compounds are valued for their stability, low toxicity, and the versatile reactivity they impart. nih.gov They are frequently employed as protecting groups, radical reducing agents, and precursors for a variety of functional groups. nih.govmt.com The introduction of a silyl (B83357) group into a molecule can influence its reactivity and selectivity in subsequent transformations, making organosilicon chemistry a powerful tool for the construction of complex molecular architectures. nih.gov

Overview of Alkynylsilanes and Their Unique Reactivity

Alkynylsilanes, also known as silylacetylenes, are a subclass of organosilicon compounds characterized by a silyl group directly attached to an acetylenic carbon. youtube.com This structural motif gives rise to a unique set of chemical properties and reactions. The silyl group, most commonly a trimethylsilyl (B98337) (TMS) group, serves as an effective protecting group for terminal alkynes. nih.gov Terminal alkynes possess an acidic proton that can interfere with many standard organic reactions; replacing this proton with a TMS group circumvents this issue. nih.gov

The reactivity of alkynylsilanes extends far beyond simple protection. The silicon-carbon bond can be selectively cleaved under specific conditions to regenerate the terminal alkyne or to participate in further reactions. youtube.com Furthermore, the silyl group can direct the regioselectivity of additions across the carbon-carbon triple bond. sigmaaldrich.com Alkynylsilanes are versatile building blocks in a variety of transformations, including Sonogashira couplings, Stille cross-coupling reactions, cycloaddition reactions, and electrophilic additions. youtube.comsigmaaldrich.com Gold-catalyzed reactions of alkynylsilanes have also emerged as a powerful method for forming new carbon-carbon bonds. sisib.com

Historical Context and Evolution of Silylacetylenes in Synthesis

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. americanelements.com However, it was not until the mid-20th century that the field truly began to flourish, driven by the development of the "Direct Process" for producing methylchlorosilanes. nih.gov The first synthesis of the parent compound of silylacetylenes, trimethylsilylacetylene, was reported in 1959 by Heinz Günter Viehe.

Initially, alkynylsilanes were often viewed as mere byproducts of hydrosilylation reactions. However, their synthetic potential was soon recognized. The development of methods for their synthesis, initially relying on organolithium and organomagnesium compounds, has expanded to include more advanced cross-coupling reactions. The ability to use silylacetylenes in reactions like the Sonogashira coupling without cleavage of the silyl group, followed by a subsequent desilylation step, has made them invaluable in the stepwise construction of complex acetylenic structures. youtube.com Over the past few decades, the chemistry of alkynylsilanes has matured into a sophisticated and essential area of organic synthesis, enabling the creation of a diverse array of molecules, including pharmaceuticals and advanced materials.

Properties of Silane, 1-dodecynyltrimethyl-

| Property | Value |

| CAS Number | 121134-52-9 |

| Molecular Formula | C15H30Si |

| Molecular Weight | 238.49 g/mol |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodec-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMAGSNNQLZTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434204 | |

| Record name | Silane, 1-dodecynyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121134-52-9 | |

| Record name | Silane, 1-dodecynyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylsilyl Alkynes

Direct Silylation of Terminal Acetylenes

Direct silylation of terminal acetylenes represents a highly atom-economical and straightforward approach to alkynylsilanes. This method involves the direct functionalization of the terminal C(sp)-H bond of an alkyne with a suitable silylating agent. researchgate.net

Transition-metal catalysis has emerged as a powerful tool for the direct silylation of terminal acetylenes. Among the various catalysts, iridium complexes have shown notable efficacy. For instance, the dehydrogenative silylation of terminal alkynes with hydrosilanes can be achieved using an iridium carbonyl catalyst, such as Ir₄(CO)₁₂-PPh₃, to produce silylacetylenes in high yields. researchgate.net This process is selective and avoids the formation of significant amounts of hydrosilylated byproducts. researchgate.net

Marciniec and co-workers demonstrated a direct silylation method using an iridium carbonyl catalyst with iodotrimethylsilane (B154268) in the presence of Hünig's base. thieme-connect.comnih.gov This system provides excellent yields and shows good tolerance for functional groups like hydroxyl (OH) and amine (NH₂) groups, which also undergo silylation. thieme-connect.comnih.gov Other iridium catalysts, such as [Cp*IrCl₂]₂, have been studied for the hydrosilylation of terminal alkynes, which can sometimes lead to the formation of dehydrogenative silylation products as well. acs.orgcsic.es

Table 1: Iridium-Catalyzed Silylation of Terminal Alkynes

| Catalyst System | Silylating Agent | Base | Substrate Scope | Yield | Reference |

|---|---|---|---|---|---|

| Ir₄(CO)₁₂–PPh₃ | Triethylsilane | - | Phenylacetylene | 96% | researchgate.net |

| Iridium Carbonyl | Iodotrimethylsilane | Hünig's base | Terminal alkynes, diynes | Excellent | thieme-connect.comnih.gov |

Note: This table is interactive and can be sorted by column.

The choice of base and silylating agent is critical in direct silylation reactions. In many protocols, a base is required to deprotonate the terminal alkyne, generating an acetylide anion which then reacts with the silylating agent. nih.gov

Commonly used strong bases include organolithium reagents like n-butyllithium (n-BuLi) and lithium amides such as lithium diisopropylamide (LDA). nih.gov For example, the combination of LDA and trimethylsilyl (B98337) chloride (TMSCl) at low temperatures allows for the direct trimethylsilylation of terminal alkynes in a single step. nih.gov More recently, non-metallic catalytic systems have been developed. For instance, potassium bis(trimethylsilyl)amide (KHMDS) has been used as a catalyst for the C-H silylation of terminal alkynes with bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silylating agent. chemistryviews.orgrsc.org This transition-metal-free approach proceeds at room temperature and offers an environmentally benign alternative. chemistryviews.org

A metal-free, carboxylate-catalyzed C-silylation of terminal alkynes has also been reported. nih.govacs.org This method employs a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and N,O-bis(silyl)acetamides, such as N,O-bis(trimethylsilyl)acetamide (BSA), as the silylating agent under mild conditions. nih.govacs.orgchemrxiv.org

Silylating agents vary in reactivity. Halosilanes like trimethylsilyl chloride (TMSCl) are common, but other sources such as silyl (B83357) triflates, aminosilanes, and hydrosilanes are also utilized depending on the specific methodology. researchgate.netnih.govnih.gov For example, zinc halides can mediate the direct silylation of terminal alkynes using aminosilanes. organic-chemistry.org

Table 2: Bases and Silylating Agents in Direct Silylation

| Base | Silylating Agent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| n-BuLi / LDA | Trimethylsilyl chloride (TMSCl) | - | Stoichiometric base, one-pot reaction | nih.gov |

| Hünig's base | Iodotrimethylsilane | Iridium Carbonyl | Catalytic, tolerates functional groups | thieme-connect.comnih.gov |

| KHMDS | Bis(trimethylsilyl)acetylene (BTMSA) | KHMDS | Transition-metal-free, mild conditions | chemistryviews.orgrsc.org |

| Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | TMAP | Metal-free, carboxylate-catalyzed | nih.govacs.org |

Note: This table is interactive and can be sorted by column.

Catalytic Approaches (e.g., Iridium Carbonyl Catalysis)

Classical Approaches: Grignard and Organolithium Reagents for Silane Precursors

One of the most established and widely used methods for synthesizing alkynylsilanes involves the use of organometallic reagents. nih.gov This classical approach is a two-step process: first, the terminal alkyne is deprotonated with a strong base to form a metal acetylide, which is then quenched with a silyl halide. thieme-connect.comnih.gov

Organolithium reagents, particularly n-butyllithium (n-BuLi), are frequently employed for the deprotonation step. nih.govtu-bs.de The reaction of a terminal alkyne like 1-dodecyne (B1581785) with n-BuLi generates the corresponding lithium dodecynilide. This intermediate is a potent nucleophile that readily reacts with an electrophilic silicon source, such as trimethylsilyl chloride, to yield the desired 1-dodecynyltrimethylsilane. youtube.comvapourtec.com These reactions are typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. tu-bs.deyoutube.com

Similarly, Grignard reagents (RMgX) can be used to generate the necessary acetylide. tamu.edu A terminal alkyne can be deprotonated by a Grignard reagent like ethylmagnesium bromide. orgsyn.orgudel.edu The resulting alkynylmagnesium halide then reacts with a chlorosilane. nih.govresearchgate.net While effective, Grignard reagents are generally less basic than organolithiums and may require harsher conditions or longer reaction times. libretexts.orgyoutube.com The choice between organolithium and Grignard reagents often depends on the substrate's functional group tolerance and the desired reaction conditions. tamu.edulibretexts.org

Table 3: Classical Synthesis via Organometallic Reagents

| Organometallic Reagent | Alkyne | Silylating Agent | Solvent | General Product | Reference |

|---|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Terminal Alkyne | Trimethylsilyl chloride | THF / Ether | Trimethylsilyl alkyne | nih.govtu-bs.de |

Note: This table is interactive and can be sorted by column.

Emerging Synthetic Pathways for Alkynylsilanes

Research into the synthesis of alkynylsilanes continues to evolve, with a focus on developing more sustainable, efficient, and versatile methods. chemistryviews.org

One significant area of development is transition-metal-free catalytic C-H silylation. chemistryviews.org As mentioned, systems using KHMDS as a catalyst with BTMSA as the silyl source provide an effective route to trimethylsilylated acetylenes in high yields without the need for transition metals. chemistryviews.org Another metal-free approach involves the use of simple alkali-metal hydroxides (NaOH or KOH) to catalyze the cross-dehydrogenative coupling of terminal alkynes and hydrosilanes. organic-chemistry.org

Visible-light-mediated synthesis represents another modern frontier. organic-chemistry.orguit.no For example, a copper(I) chloride-catalyzed reaction between alkynes and silanes under visible-light irradiation has been developed, offering a mild and efficient pathway to alkynylsilanes. organic-chemistry.org These photoredox-catalyzed methods open new possibilities for radical-based C-Si bond formation. uit.no

Other novel strategies include the use of zinc triflate (Zn(OTf)₂) as a catalyst for the rapid and high-yielding silylation of terminal alkynes with trimethylsilyl triflate (TMSOTf). organic-chemistry.org Gold-catalyzed reactions of propargyl esters and alkynylsilanes have also been explored, leading to the synthesis of complex structures like vinylallene derivatives. d-nb.info These emerging pathways often provide advantages in terms of milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical methods. chemistryviews.orgorganic-chemistry.org

Table 4: Emerging Synthetic Pathways for Alkynylsilanes

| Method | Catalyst | Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Transition-Metal-Free Silylation | KHMDS | Terminal Alkyne, BTMSA | Environmentally benign, mild conditions | chemistryviews.org |

| Dehydrogenative Coupling | NaOH / KOH | Terminal Alkyne, Hydrosilane | Atom-economical, metal-free | organic-chemistry.org |

| Visible-Light-Mediated Silylation | CuCl | Alkyne, Silane | Uses light energy, mild conditions | organic-chemistry.org |

Note: This table is interactive and can be sorted by column.

Trimethylsilyl Alkynes As Versatile Protecting Groups

Strategies for Terminal Alkyne Protection

The primary strategy for the protection of terminal alkynes like 1-dodecyne (B1581785) involves the reaction with a silylating agent, typically chlorotrimethylsilane, in the presence of a base. This process replaces the acidic acetylenic hydrogen with a TMS group, rendering it non-reactive to many nucleophilic and basic reagents. sigmaaldrich.comgelest.com For instance, the synthesis of Silane, 1-dodecynyltrimethyl- from 1-dodecyne is a standard procedure that ensures the terminal alkyne is protected during subsequent synthetic transformations. chemicalbook.com This protection is crucial in multi-step syntheses where other functional groups in the molecule need to undergo reactions that would otherwise be compromised by the acidic alkyne proton. gelest.comresearchgate.net The stability of the silyl (B83357) group can be modulated by altering the steric bulk on the silicon atom, allowing for selective deprotection when multiple silyl groups are present. gelest.com

Chemoselectivity and Regioselectivity Control in Organic Reactions

The trimethylsilyl (B98337) group in compounds like Silane, 1-dodecynyltrimethyl- plays a significant role in directing the outcome of various organic reactions, thereby controlling chemoselectivity and regioselectivity. nih.gov The steric and electronic properties of the TMS group can influence the approach of reagents to the alkyne. nih.gov For example, in hydrosilylation reactions of internal propargyl alcohols, the presence of a silyl group can direct the addition of a hydride and a second silyl group to specific positions, a result of interactions between the silyl protecting group and the incoming reagents. chemrxiv.org While specific studies on Silane, 1-dodecynyltrimethyl- are not detailed in the provided results, the principles of using silyl groups to control reaction selectivity are well-established for this class of compounds. nih.govchemrxiv.orgorganic-chemistry.org

Methodologies for Protiodesilylation and Selective Deprotection

Base-mediated desilylation is a common and mild method for the deprotection of TMS-alkynes. gelest.com Reagents such as potassium carbonate (K2CO3) in methanol (B129727) (MeOH) or tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) are frequently used. gelest.comcommonorganicchemistry.comgelest.com

The reaction with K2CO3 in methanol is a gentle method to cleave the Si-C bond, regenerating the terminal alkyne. gelest.com This method is often preferred when other base-sensitive groups are present in the molecule.

Table 1: Illustrative Conditions for Base-Mediated Deprotection of a TMS-Alkyne

| Reagent System | Solvent | Temperature | Typical Reaction Time |

| K2CO3 | Methanol | Room Temp. | 1-2 hours |

| TBAF | THF | Room Temp. | < 1 hour |

This table represents typical conditions for the deprotection of trimethylsilyl alkynes. gelest.comcommonorganicchemistry.com

Metal-mediated desilylation offers an alternative route for the removal of the TMS group. One such method involves the use of methyllithium (B1224462) (MeLi) in the presence of lithium bromide (LiBr). gelest.com This method can be particularly useful for selective deprotection. For instance, in molecules containing multiple silyl groups of varying steric hindrance, such as a TMS and a triisopropylsilyl (TIPS) group, the less hindered TMS group can often be selectively removed. gelest.com A notable application is the selective monodesilylation of bis(trimethylsilyl)acetylenes. gelest.com

Reactivity and Mechanistic Investigations of Trimethylsilyl Alkynes

Carbon-Carbon Bond Formation Reactions

The carbon-silicon bond in trimethylsilyl (B98337) alkynes, such as Silane, 1-dodecynyltrimethyl-, offers a versatile platform for the construction of carbon-carbon bonds. This reactivity is particularly exploited in cross-coupling reactions, where the trimethylsilyl group can act as a leaving group, facilitating the formation of new bonds with various organic electrophiles.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by joining two different molecular fragments, often with the assistance of a metal catalyst. wikipedia.orgyoutube.com In the context of trimethylsilyl alkynes, these reactions provide a powerful method for the synthesis of disubstituted alkynes, which are important structural motifs in a wide range of organic molecules.

The Sonogashira reaction is a prominent cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org While the classical Sonogashira reaction utilizes a terminal alkyne with a C-H bond, modifications have been developed to employ trimethylsilyl alkynes. In these "sila-Sonogashira" reactions, the trimethylsilyl group is activated, allowing the alkyne to couple with organic halides. researchgate.netthieme-connect.com

Recent advancements have focused on developing milder and more efficient palladium-catalyzed cross-coupling methods for trimethylsilylalkynes. organic-chemistry.orgacs.org One such development is a copper-free system that utilizes commercially available and air-stable palladium precatalysts. organic-chemistry.orgacs.org These reactions can be carried out under mild conditions, such as at temperatures between 30–50 °C, and exhibit broad functional group tolerance. organic-chemistry.org The utility of these methods has been demonstrated in the late-stage alkynylation of complex molecules like pharmaceuticals and natural products. acs.org

The choice of catalyst and ligands is crucial for the success of these reactions. sigmaaldrich.comnih.gov For instance, the use of specific phosphine (B1218219) ligands, such as XPhos, has been shown to be effective. organic-chemistry.org Furthermore, palladium catalysts supported on materials like silk fibroin have been explored for Sonogashira-type couplings. researchgate.net

| Catalyst System | Key Features | Reference |

| Palladium precatalysts with XPhos ligand | Copper-free, mild conditions (30–50 °C), broad functional group tolerance. organic-chemistry.org | organic-chemistry.org |

| Palladium supported on silk fibroin (Pd/SF) | Heterogeneous catalyst, effective for Sonogashira coupling of aryl iodides. researchgate.net | researchgate.net |

| (PhCN)2PdCl2 with CataCXium A | Enables cross-coupling at room temperature. nih.gov | nih.gov |

A key step in the Sonogashira-type coupling of trimethylsilyl alkynes is the activation of the carbon-silicon (C-Si) bond. This activation is necessary to facilitate the transmetalation step in the catalytic cycle. nih.gov Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used to activate the C-Si bond. organic-chemistry.orgresearchgate.net The fluoride ion attacks the silicon atom, forming a hypervalent silicate (B1173343) intermediate which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst. nih.govlsu.edu

The activation of organosilicon compounds with fluoride ions leads to the formation of a transient pentacoordinate silicate, which is capable of transmetalation with an organopalladium complex to achieve the cross-coupling. researchgate.net This activation strategy has significantly expanded the utility of organosilanes in cross-coupling chemistry. nih.govresearchgate.net

Beyond fluoride, other activators and conditions have been explored. For instance, the use of bases like potassium trimethylsilanolate (KOSiMe3) can also promote the reaction, proceeding through an Si-O-Pd linkage. nih.gov The choice of activator can be critical, especially when the substrate contains fluoride-sensitive functional groups.

Organosilicon reagents, including trimethylsilyl alkynes, have emerged as attractive alternatives to the more traditional organometallic reagents used in Stille (tin-based) and Suzuki (boron-based) cross-coupling reactions. gelest.com This is due to several advantages offered by organosilanes:

Low Toxicity: Organosilicon compounds and their byproducts are generally less toxic than their tin counterparts.

Stability: They exhibit high chemical stability and are often easier to handle and store.

Availability: Many organosilanes are readily prepared from accessible starting materials. gelest.com

Ease of Byproduct Removal: The silicate byproducts are typically easy to remove from the reaction mixture. gelest.com

The Hiyama-Denmark cross-coupling is a key example of a silicon-based coupling methodology. gelest.com While early attempts at silicon-based cross-couplings required harsh conditions, the development of effective activation methods, primarily using fluoride, has made them a practical and widely used synthetic tool. lsu.edu The versatility of organosilicon reagents allows for their use in a variety of palladium-catalyzed C-C bond-forming reactions.

| Coupling Reaction | Organometallic Reagent | Key Features |

| Stille | Organotin | High reactivity, but toxic byproducts. |

| Suzuki | Organoboron | Generally low toxicity, requires a base. |

| Hiyama-Denmark | Organosilicon | Low toxicity, stable, requires an activator (e.g., fluoride). gelest.com |

Recent research has explored the use of silylium (B1239981) ions as catalysts for carbon-carbon bond formation. uniovi.es These highly reactive species can catalyze the coupling of alkynylsilanes with electrophiles. For example, a catalytic C(sp)-C(sp3) coupling reaction has been developed between a trimethylsilyl-modified terminal alkyne and a benzyl (B1604629) ether containing a halogen atom at the β-alkyl position. uniovi.es

In this process, a silylium catalyst, such as trimethylsilyl bistriflimidate, is proposed to activate the alkynylsilane. uniovi.es An alternative approach involves the in-situ generation of the silylium catalyst from the alkynylsilane using a gold precatalyst. uniovi.es This method represents a novel approach to C-C bond formation, expanding the toolkit for the synthesis of complex alkyne-containing molecules.

In addition to palladium, nickel complexes have been shown to catalyze the functionalization of carbon-silicon bonds. cmu.edunih.govnih.govorganic-chemistry.org Nickel catalysts can mediate the cross-coupling of unactivated alkyl electrophiles with silicon nucleophiles to form C-Si bonds. nih.govorganic-chemistry.org These reactions can proceed under remarkably mild conditions, for instance, at temperatures as low as -20 °C, using simple, commercially available nickel catalysts like NiBr2·diglyme. nih.govnih.govorganic-chemistry.org

Mechanistic studies suggest that these nickel-catalyzed reactions may proceed through a radical pathway for the cleavage of the carbon-halide bond. nih.govnih.gov The ability to use unactivated secondary and even tertiary alkyl halides as coupling partners is a significant advantage of this methodology. nih.govnih.gov Nickel complexes have also been shown to catalyze the reaction of silyl-substituted alkynes with biphenylene (B1199973) to form phenanthrene (B1679779) derivatives, involving both C-C and C-Si bond activation. cmu.edu

Silylium-Catalyzed C(sp)-C(sp3) Coupling Reactions

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. nih.gov For trimethylsilyl alkynes, the TMS group plays a crucial role in directing the outcome of these reactions.

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a widely used method for synthesizing five-membered heterocyclic rings. In the case of trimethylsilyl alkynes reacting with diazoalkanes, this reaction leads to the formation of pyrazole (B372694) derivatives.

Quantum chemical studies on the [3+2] cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides have provided insights into the regioselectivity and molecular mechanism of such transformations. mdpi.com While specific studies on 1-dodecynyltrimethylsilane are not prevalent, the general principles observed for other trimethylsilyl-substituted alkynes can be informative. For instance, the reaction of lithiated trimethylsilyldiazomethane (B103560) with α,β-unsaturated carbonyl compounds demonstrates a preference for cycloaddition over other reaction pathways, highlighting the influence of the silyl (B83357) group. acs.org The reaction between a trimethylsilyl-substituted alkyne and a diazoalkane would be expected to yield a trimethylsilyl-substituted pyrazole. The regioselectivity of this addition is influenced by both electronic and steric factors imparted by the TMS group and the substituents on the diazoalkane.

A general representation of a [3+2] cycloaddition is the "click" reaction, where an azide (B81097) reacts with an alkyne. While often catalyzed by copper, strain-promoted versions exist. d-nb.info In a related three-step, one-pot sequence, a (trimethylsilyl)acetylene derivative can react with sodium azide and an alkyl bromide to form a desilylated 1-alkyl-4-aryl-1,2,3-triazole. This process involves initial deprotection of the TMS group followed by the [3+2] cycloaddition. thieme-connect.com

Table 1: Examples of [3+2] Cycloaddition Reactions with Silyl Alkynes

| Reactants | Dipole | Product Type | Reference |

| E-2-(trimethylsilyl)-1-nitroethene | Arylonitrile N-oxides | Isoxazoline | mdpi.com |

| Lithiated trimethylsilyldiazomethane | α,β-unsaturated cyclic ketones | Pyrazoline | acs.org |

| (Trimethylsilyl)acetylene derivative | Sodium azide | 1,2,3-triazole | thieme-connect.com |

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Trimethylsilyl alkynes can act as dienophiles in these reactions. The presence of the TMS group can influence the regioselectivity of the cycloaddition.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org While simple alkynes are often poor dienophiles, the electronic properties of the trimethylsilyl group can modulate the reactivity of the alkyne. The reaction of a diene with 1-dodecynyltrimethylsilane would be expected to produce a cyclohexadiene derivative with the trimethylsilyl group attached to the newly formed ring.

A related transformation is the hexadehydro-Diels-Alder (HDDA) reaction, where a 1,3-diyne reacts with an alkyne (a diynophile) to generate a benzyne (B1209423) intermediate. nih.gov This showcases the versatility of alkynes in cycloaddition cascades. While not a direct example involving 1-dodecynyltrimethylsilane, it illustrates the potential for complex transformations.

Table 2: Key Features of Diels-Alder Reactions

| Feature | Description | Reference |

| Reaction Type | [4+2] Cycloaddition | wikipedia.org |

| Reactants | Conjugated diene and a dienophile (alkene or alkyne) | wikipedia.org |

| Product | Substituted cyclohexene (B86901) derivative | wikipedia.org |

| Key Influence | The TMS group can direct the regiochemical outcome. | thieme-connect.com |

Trimethylsilyl alkynes are valuable precursors for the synthesis of various heterocyclic compounds. uou.ac.in Their reactivity allows for the construction of rings containing nitrogen, oxygen, or sulfur.

For example, the reaction of orthoesters with precursors having a 1,3- or 1,4-arrangement of heteroatoms is a common method for heterocycle synthesis. semanticscholar.org Trimethylsilyl alkynes can be incorporated into molecules that then undergo cyclization to form heterocycles. Radical reactions of oxime ethers, for instance, can lead to the formation of nitrogen-containing heterocycles like pyrrolidines and piperidines. iupac.org

The synthesis of triazines can be achieved through various cycloaddition pathways. Inverse electron demand aza-Diels-Alder reactions of 1,2,3-triazine (B1214393) derivatives with enamines can lead to pyridazine (B1198779) derivatives. organic-chemistry.org Although direct synthesis of triazines from 1-dodecynyltrimethylsilane is not explicitly detailed, the general reactivity of silylalkynes suggests their potential as building blocks in such syntheses.

Furthermore, the cycloaddition of benzynes, generated in situ, with various partners is a powerful method for constructing nitrogen-containing heterocycles. rsc.orgrsc.org Trimethylsilyl-containing precursors are often used to generate the reactive benzyne intermediate.

Ring strain can be a significant driving force in cycloaddition reactions. researchgate.net The strain-promoted azide-alkyne cycloaddition (SPAAC) is a prime example, where a strained cycloalkyne reacts rapidly with an azide without the need for a catalyst. d-nb.info While 1-dodecynyltrimethylsilane is an acyclic alkyne, the principles of strain and electronic activation are still relevant to its reactivity.

The electronic nature of the trimethylsilyl group can activate the alkyne towards cycloaddition. The silyl group is known to stabilize a β-carbocation, which can influence the mechanism of certain cycloaddition reactions. In some cases, the TMS group can be activated, for example by fluoride ions, to promote reactions. thieme-connect.com

Furthermore, the complexation of alkynes to metals can induce reactivity. Cationic silver or gold salts have been shown to complex with and protect certain cycloalkynes, demonstrating the electronic influence of metal-alkyne interactions. rsc.org Such activation could potentially be applied to acyclic silylalkynes to modulate their reactivity in cycloaddition reactions.

Heterocycle Formation (e.g., Pyrroles, Triazines)

Addition Reactions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond of alkynes is susceptible to a variety of addition reactions. The presence of a trimethylsilyl group in 1-dodecynyltrimethylsilane influences the regioselectivity and stereoselectivity of these additions.

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as an alkyne. wikipedia.org This reaction can be initiated by radical initiators or catalyzed by transition metal complexes, and it is a primary method for synthesizing vinylsilanes. researchgate.net

Radical Hydrosilylation:

Radical hydrosilylation of alkynes can be initiated by various means, including thermally or photochemically. Triethylborane (B153662) is an effective initiator for the radical addition of silanes to acetylenes. researchgate.net For instance, the reaction of 1-dodecyne (B1581785) with tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of triethylborane at room temperature yields the (Z)-1-tris(trimethylsilyl)silyl-1-dodecene with high selectivity. researchgate.net This suggests that a similar reaction with 1-dodecynyltrimethylsilane would also proceed via a radical mechanism to yield a disilyl-substituted dodecene. The stereochemical outcome is often controlled by the steric interactions in the intermediate radical species. researchgate.net

Metal-Catalyzed Hydrosilylation:

Transition metal catalysts, particularly those based on platinum, are widely used for the hydrosilylation of alkynes. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of a terminal alkyne. wikipedia.org For an internal alkyne like 1-dodecynyltrimethylsilane, the addition of a hydrosilane in the presence of a platinum catalyst would lead to a mixture of regioisomers. The regioselectivity would be influenced by the steric bulk of the trimethylsilyl group and the n-decyl chain.

Lewis acids can also catalyze the hydrosilylation of alkynes. For example, AlCl₃ can catalyze the hydrosilylation of both internal and terminal alkynes with pentamethyldisilane, yielding predominantly the β-(Z)-vinylsilanes. rsc.org

Table 3: Comparison of Hydrosilylation Methods for Alkynes

| Method | Catalyst/Initiator | Typical Product Stereochemistry | Key Features | Reference |

| Radical | Triethylborane | (Z)-isomer | High yield and stereoselectivity. | researchgate.net |

| Metal-Catalyzed | Platinum complexes | (E)-isomer (often) | Commercially important, anti-Markovnikov for terminal alkynes. | wikipedia.org |

| Lewis Acid-Catalyzed | AlCl₃ | β-(Z)-vinylsilane | Proceeds at low temperatures. | rsc.org |

Hydroacylation Reactions

Hydroacylation, the addition of an aldehyde's C-H bond across an unsaturated C-C bond, is a powerful method for ketone synthesis. colab.ws For trimethylsilyl-substituted alkynes, this reaction offers a route to functionalized enones. Rhodium-catalyzed hydroacylation of α-amino aldehydes with TMS-substituted alkynes has been shown to proceed efficiently, yielding enantioenriched products. rsc.org

In a notable example of tandem catalysis, 1-(trimethylsilyl)propyne undergoes coupling with an aldehyde in the presence of a ruthenium catalyst. This process involves an initial alkyne-to-allene isomerization, followed by hydroacylation of the resulting allene (B1206475) to furnish a β,γ-unsaturated ketone. nih.gov A subsequent 1,3-silyl migration can generate a silyl dienol ether, a versatile nucleophile for further synthetic transformations. nih.gov Conversely, attempts to use a Cobalt(I) catalyst for the hydroacylation of 1-phenyl-2-trimethylsilylacetylene with salicylaldehyde (B1680747) did not yield the expected enone but instead resulted in an annulation product, underscoring the catalyst's critical role in determining the reaction outcome.

The general mechanism for metal-catalyzed hydroacylation involves the oxidative addition of the aldehyde C-H bond to the metal center, forming an acyl-metal hydride intermediate. colab.ws Subsequent migratory insertion of the alkyne and reductive elimination yield the final α,β-unsaturated ketone product. colab.ws

Table 1: Examples of Hydroacylation Reactions with Trimethylsilyl Alkynes

| Alkyne Substrate | Aldehyde | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| TMS-substituted alkyne | N-MTM-protected α-amino aldehyde | Rh(I)/bisphosphine | Enantioenriched α,β-unsaturated ketone | rsc.org |

Nucleophilic Additions to the Alkynyl Triple Bond

The carbon-carbon triple bond in 1-dodecynyltrimethylsilane is susceptible to nucleophilic attack, a process known as carbometalation when the nucleophile is an organometallic reagent. The regiochemical outcome of this addition is significantly influenced by the TMS group.

Studies on the carbocupration of silicon-substituted alkynes, which involves the addition of an organocopper reagent, consistently show that the reaction proceeds with high regioselectivity to yield the α-isomer. This means the incoming organic group from the cuprate (B13416276) adds to the carbon atom bearing the silicon group, while the copper attaches to the adjacent carbon. These resulting vinylic copper species are valuable intermediates for creating stereodefined, polysubstituted olefins.

Similarly, the addition of organozinc reagents to 1-trimethylsilyl-1-alkynes is highly regioselective, invariably producing 1,2-disubstituted-1-alkenes. acs.org The general mechanism for these additions involves the nucleophilic attack of the carbanionic component of the organometallic reagent on one of the sp-hybridized carbons of the alkyne. researchgate.net The presence of the silicon atom directs this attack to the α-carbon. The resulting alkenylmetal intermediate can then be quenched with an electrophile to yield the final product. acs.org

Table 2: Regioselectivity in Nucleophilic Additions to Trimethylsilyl Alkynes

| Reagent Type | Site of Nucleophilic Attack | Resulting Intermediate | Reference |

|---|---|---|---|

| Organocuprates (R₂CuLi) | α-carbon (C-atom bonded to Si) | α-Silyl-β-cuprio-alkene |

Transformations at the Carbon-Silicon Bond

The carbon-silicon bond in alkynylsilanes like 1-dodecynyltrimethylsilane is a key functional handle that can be selectively cleaved or participate in complex catalytic cycles.

Desilylative Metalation (e.g., Lithiation)

Desilylation refers to the cleavage of a carbon-silicon bond. In the context of alkynylsilanes, this can be achieved with strong bases like organolithium reagents, a process termed desilylative metalation. While terminal alkynes have an acidic proton that would be readily deprotonated by a reagent like n-butyllithium (n-BuLi), 1-dodecynyltrimethylsilane is an internal alkyne. taylorandfrancis.com In the absence of a sufficiently acidic proton, a strong organolithium reagent can attack the silicon atom or the adjacent carbon, leading to the cleavage of the C(sp)-Si bond. colab.wslkouniv.ac.in

This reaction effectively replaces the trimethylsilyl group with a lithium atom, generating a lithium acetylide. This transformation is synthetically valuable as it converts a relatively stable alkynylsilane into a highly reactive nucleophilic species that can then be used in subsequent carbon-carbon bond-forming reactions. taylorandfrancis.comacs.org For example, a monosilylated compound can undergo lithiation with n-BuLi to generate an organolithium reagent, which can then be used in transmetalation reactions. acs.org

Reductive Elimination and Silyl Migration Processes

Trimethylsilyl alkynes are common substrates in complex, metal-catalyzed reactions where reductive elimination and silyl migration are key mechanistic steps. These processes are often observed in hydrosilylation and cross-coupling reactions.

For instance, DFT studies of ruthenium-catalyzed hydrosilylation of internal silyl alkynes propose a mechanism involving oxidative hydrometalation, isomerization to a metallacyclopropene-like intermediate, and a final reductive silyl migration step to form the product. pkusz.edu.cn In some catalytic cycles, reductive elimination is the final step that releases the product and regenerates the active catalyst. rsc.orgrsc.org For example, in palladium-catalyzed disilylation of alkynes, the cycle can involve oxidative addition of a Si-Si bond, migratory insertion of the alkyne, and finally, reductive elimination to give the vinyl disilane (B73854) product. rsc.org

Silyl migration is another crucial process. In certain nickel-catalyzed reactions, a 1,3-trimethylsilyl migration from a carbon to the metal center can occur, followed by reductive elimination to yield the final product. cmu.edu These mechanistic pathways highlight the dynamic role of the silyl group, which not only influences regioselectivity but actively participates in the bond-forming and-breaking steps of the catalytic cycle. pkusz.edu.cn

Radical Reactivity of Trimethylsilyl-Substituted Systems

Tris(trimethylsilyl)silane (TTMSS) as a Radical-Based Reagent

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a highly versatile organosilicon compound used as a radical-based reagent in organic synthesis. nih.gov It serves as an excellent alternative to more toxic tin-based reagents like tributyltin hydride. The key to its reactivity is the relatively weak silicon-hydrogen bond, which allows it to act as an efficient hydrogen atom donor to initiate and propagate radical chain reactions.

TTMSS is widely used for the hydrosilylation of alkenes and alkynes. acs.orgscientificlabs.co.uk In these reactions, a silyl radical, (Me₃Si)₃Si•, generated from TTMSS by a radical initiator, adds across the carbon-carbon triple bond. nih.gov This addition is highly regioselective, following an anti-Markovnikov pattern. nih.gov The resulting vinyl radical then abstracts a hydrogen atom from another molecule of TTMSS, yielding the vinylsilane product and regenerating the silyl radical to continue the chain. nih.gov These reactions can be performed under mild conditions and show excellent stereoselectivity, typically favoring the formation of the (Z)-isomer for internal alkynes. nih.gov

Beyond hydrosilylation, TTMSS is employed in a variety of radical reductions, including dehalogenations and deoxygenations. nih.gov Its effectiveness, coupled with its lower toxicity, has made it a cornerstone reagent in modern radical chemistry.

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Silane, 1-dodecynyltrimethyl- | C₁₅H₃₀Si |

| n-butyllithium (n-BuLi) | C₄H₉Li |

| Tris(trimethylsilyl)silane (TTMSS) | C₉H₂₇Si₄ |

| 1-(trimethylsilyl)propyne | C₆H₁₂Si |

| 1-phenyl-2-trimethylsilylacetylene | C₁₁H₁₄Si |

| Salicylaldehyde | C₇H₆O₂ |

Hydrogen Abstraction and Addition to Unsaturated Systems

While many reactive silanes are known for the relative ease of hydrogen abstraction from a silicon-hydride (Si-H) bond, it is crucial to note that Silane, 1-dodecynyltrimethyl- does not possess an Si-H bond. gelest.com Therefore, any hydrogen abstraction would have to occur from the C-H bonds of the trimethylsilyl or dodecyl groups. The energy of a C-H bond is significantly higher than that of a typical Si-H bond, making such abstractions less favorable under conditions where Si-H abstraction would readily occur. gelest.com

The predominant reactivity of this compound involves addition reactions across its own unsaturated system—the alkyne. The trimethylsilyl group plays a critical role in controlling the regioselectivity and stereoselectivity of these additions. These reactions are fundamental in synthetic chemistry for creating more complex molecules with high precision. Common addition reactions include hydrosilylation (the addition of another silane), carbometalation, and hydroboration. The radical-based hydrosilylation of carbon-carbon triple bonds is a significant class of reactions that are highly regioselective, typically proceeding via an anti-Markovnikov mechanism. mdpi.com

| Reaction Type | Reagents | General Product | Significance |

| Hydrosilylation | H-SiR'₃, Catalyst (e.g., Pt, Rh) | Vinylsilane | Forms a new C-Si bond and a C=C double bond. mdpi.com |

| Hydroboration | R'₂BH, then H₂O₂/NaOH | Carbonyl compound or Vinylborane | A versatile method for introducing oxygen or other functional groups. |

| Carbometalation | R'-M (e.g., R'₂CuLi, R'MgX) | Substituted Vinylsilane | Forms a new carbon-carbon bond, extending the carbon skeleton. |

| Reduction | H₂, Catalyst (e.g., Lindlar) | (Z)-Vinylsilane | Selectively reduces the alkyne to a cis-alkene. |

This table presents representative addition reactions applicable to trimethylsilyl alkynes, illustrating the expected reactivity of Silane, 1-dodecynyltrimethyl-.

Role in Photo-Induced Radical Polymerization

Photo-induced radical polymerization involves the use of light to generate radical species from a photoinitiator, which then initiate a chain-growth polymerization. mdpi.commedcraveonline.com In these systems, silanes can act as co-initiators or chain transfer agents. For instance, tris(trimethylsilyl)silane has been investigated as a co-initiator in dental adhesives, where it participates in the photo-polymerization process. nih.gov

For Silane, 1-dodecynyltrimethyl-, its role in such polymerizations would likely be as a monomer. The carbon-carbon triple bond can participate in radical polymerization. A radical species, generated from a separate photoinitiator system, could add across the alkyne, creating a new vinyl radical. This new radical could then propagate by adding to another monomer molecule. The efficiency and characteristics of such a polymerization would be influenced by the steric bulk of the trimethylsilyl and dodecyl groups. While the general principles of photopolymerization are well-established, specific studies detailing the photo-induced radical polymerization of Silane, 1-dodecynyltrimethyl- are not prominently featured in the reviewed literature. mdpi.comchemrxiv.org

Reaction Mechanisms and Pathways

Understanding the detailed mechanisms of reactions involving Silane, 1-dodecynyltrimethyl- is key to controlling reaction outcomes and designing new synthetic methodologies.

Elucidation of Elementary Steps in Organosilicon Transformations

The transformation of organosilicon compounds proceeds through a sequence of elementary steps. For catalyzed reactions, such as the addition reactions mentioned previously, these steps are well-defined.

Example: Catalytic Hydrosilylation (Chalk-Harrod Mechanism variant)

Oxidative Addition: The catalyst (e.g., a platinum complex) reacts with the hydrosilane (H-SiR'₃), breaking the Si-H bond and adding it to the metal center.

Alkyne Coordination: The Silane, 1-dodecynyltrimethyl- molecule coordinates to the metal center.

Migratory Insertion: The coordinated alkyne inserts into either the metal-hydride or metal-silyl bond. This is often the regioselectivity-determining step.

Reductive Elimination: The final product, a vinylsilane, is eliminated from the metal center, regenerating the active catalyst.

In radical additions, the elementary steps follow a different pattern:

Initiation: A radical initiator (e.g., AIBN, or a photoinitiator) decomposes to form initial radical species.

Propagation: The radical adds to the alkyne of Silane, 1-dodecynyltrimethyl-, forming a vinyl radical. This vinyl radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the product and a new radical, continuing the chain.

Termination: Two radical species combine to end the chain reaction.

Each step in these multi-step processes has its own energy profile, including activation energies and changes in free energy. libretexts.org

Role of Intermediates and Transition States

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of one or more intermediates. masterorganicchemistry.comorganicchemistrytutor.com An intermediate is a species that exists at a local energy minimum along the reaction coordinate, making it theoretically isolable, whereas a transition state is at a local energy maximum and cannot be isolated. masterorganicchemistry.comyoutube.com

In the reactions of Silane, 1-dodecynyltrimethyl-, several key intermediates can be postulated:

Vinyl Cation Intermediate: In electrophilic additions to the alkyne (e.g., addition of HBr), the proton adds to the terminal alkyne carbon, forming a vinyl cation on the carbon adjacent to the silicon atom. This intermediate is significantly stabilized by the β-silyl effect.

Vinyl Radical Intermediate: In radical additions, the adding radical forms a new bond to one of the alkyne carbons, resulting in a vinyl radical intermediate. The stability and subsequent reactions of this intermediate are influenced by both the silyl group and the other substituents. researchgate.net

Organometallic Intermediate: In catalyzed reactions, the species where the alkyne is coordinated to or inserted into the metal-catalyst bond is a crucial intermediate. libretexts.org

The energy of the transition states leading to these intermediates determines the rate of the reaction, while the relative stability of possible intermediates often dictates the regiochemical outcome. libretexts.org

Influence of Steric and Electronic Effects on Reaction Outcome

The outcome of reactions involving Silane, 1-dodecynyltrimethyl- is heavily influenced by the steric and electronic properties of its constituent groups. escholarship.orgnih.gov

Steric Effects:

The trimethylsilyl (TMS) group is sterically demanding. This bulk can hinder the approach of reagents to the adjacent carbon atom of the alkyne, directing them to the terminal carbon. researchgate.net This effect is crucial in controlling the regioselectivity of addition reactions.

The long dodecyl chain adds significant steric bulk to the molecule, which can influence how the molecule packs in the solid state or interacts with catalyst surfaces and other reagents in solution.

Electronic Effects:

The β-Silyl Effect: This is a powerful electronic effect where the silicon atom stabilizes the development of positive charge on the carbon atom two positions away (the β-carbon). This is achieved through hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. This effect strongly directs electrophiles to add to the terminal carbon of the alkyne, ensuring the positive charge forms on the carbon adjacent to the silyl group. nih.gov

The interplay of these effects is summarized below:

| Effect | Originating Group | Description | Influence on Reactivity |

| Steric Hindrance | Trimethylsilyl, Dodecyl | Physical blocking of reaction sites due to the size of the groups. | Directs incoming reagents to the less hindered terminal alkyne carbon; controls stereoselectivity. escholarship.orgresearchgate.net |

| β-Silyl Effect (Electronic) | Trimethylsilyl | Stabilization of a β-carbocation via hyperconjugation with the C-Si σ-bond. | Strongly favors regiochemical outcomes where a positive charge develops on the carbon adjacent to the Si atom during electrophilic addition. nih.gov |

| Inductive Effect (Electronic) | Trimethylsilyl | Silicon is electropositive relative to carbon, influencing bond polarity. | Modifies the electron density of the alkyne, affecting its nucleophilicity and electrophilicity. nih.gov |

Applications in Advanced Organic Synthesis

Construction of Complex Organic Molecules as Building Blocks

Silane, 1-dodecynyltrimethyl- serves as a fundamental C12 synthon, a pre-packaged unit that can be readily incorporated into larger molecules. The trimethylsilyl (B98337) group is instrumental in this role, as it prevents the acidic alkyne proton from interfering with other reactive sites in a molecule while also facilitating key carbon-carbon bond-forming reactions. gelest.com A primary application of this building block is in the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org

In a typical Sonogashira reaction, the trimethylsilyl group of Silane, 1-dodecynyltrimethyl- is first removed in situ using a mild base, such as potassium carbonate, or a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to generate the terminal alkyne. gelest.comorganic-chemistry.org This deprotected alkyne then couples with an appropriate organic halide to form an internal alkyne, effectively elongating the carbon chain and introducing new functional domains. The reaction's reliability and tolerance to a wide range of functional groups make it a cornerstone of modern synthetic chemistry. libretexts.orgwikipedia.org

The utility of long-chain alkynylsilanes as building blocks is exemplified in the synthesis of novel aromatic alkynyl silanes with potential applications in liquid crystals and other materials. researchgate.net The introduction of the long dodecynyl chain can influence the mesomorphic properties of the resulting molecules. researchgate.net

Table 1: Representative Sonogashira Coupling Reaction with a 1-dodecynyltrimethylsilane analogue

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | 1-Dodecyne (B1581785) (from 1-dodecynyltrimethylsilane) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 1-(Dodec-1-yn-1-yl)-4-nitrobenzene | ~95% | mdpi.com (analogous) |

| 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 1-Fluoro-4-(phenylethynyl)benzene | 98% | organic-chemistry.org (analogous) |

Role in Ligand Functionalization for Metal Complexes (e.g., Ruthenium Complexes)

The unique electronic and steric properties of alkynes make them attractive moieties for the functionalization of ligands in metal complexes. The incorporation of an alkynyl group, such as the one derived from Silane, 1-dodecynyltrimethyl-, can significantly influence the catalytic activity and photophysical properties of the resulting metal complex. uwa.edu.auresearcher.lifeacs.org Ruthenium complexes, in particular, have been the subject of intense research due to their diverse applications in catalysis and materials science. uwa.edu.auresearcher.lifeacs.org

The functionalization of a ligand with a long-chain alkyne can be achieved through various synthetic strategies. One common approach involves the coupling of a halogenated ligand precursor with a deprotected alkynylsilane via a Sonogashira reaction. This post-synthetic modification allows for the introduction of the alkynyl group at a late stage of the synthesis, providing a modular approach to ligand design.

For instance, bipyridine or phenanthroline ligands, which are common in ruthenium chemistry, can be halogenated and subsequently coupled with 1-dodecyne (generated from Silane, 1-dodecynyltrimethyl-). The resulting alkynyl-functionalized ligand can then be coordinated to a ruthenium center. The long alkyl chain can impart increased solubility in nonpolar solvents and can also play a role in the self-assembly of the resulting complexes. acs.org

Table 2: Example of a Ruthenium Complex with an Alkynyl Ligand

| Ruthenium Precursor | Ligand | Alkynyl Moiety | Complex Name | Potential Application | Reference |

| [{RuCl(cym)}₂(μ-Cl)₂] | 1,10-phenanthroline | Ethynyl | [Ru(CCH)(cym)(phen)]BAr'₄ | Catalyst Precursor | acs.org (analogous) |

| [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] | DiPPF | Phenylethynyl | [Ru(η²-OAc)(C≡CPh)(DiPPF)(CO)] | Alkyne Dimerization Catalyst | acs.org (analogous) |

Intermediates in Natural Product Synthesis (e.g., Falcarinol Derivatives)

The structural motif of a long-chain polyacetylene is found in a variety of bioactive natural products, many of which exhibit promising pharmacological properties. Falcarinol and its derivatives, isolated from plants of the Apiaceae family, are well-known examples that have demonstrated anticancer and anti-inflammatory activities. researchgate.net The synthesis of these complex natural products often relies on the use of protected alkynes as key intermediates.

Silane, 1-dodecynyltrimethyl- and its shorter-chain analogues are valuable precursors in the synthesis of falcarinol-type polyacetylenes. The trimethylsilyl group serves as a robust protecting group for the terminal alkyne, allowing for selective transformations at other parts of the molecule. For example, in a convergent synthesis of falcarinol, a fragment corresponding to the C1-C12 portion of the molecule can be constructed from a protected alkyne. uwa.edu.au

A common strategy involves the coupling of a deprotected alkynylsilane with an appropriate electrophile, followed by further elaboration of the carbon chain. The trimethylsilyl group can be selectively removed at a later stage to reveal the terminal alkyne, which can then participate in further coupling reactions to complete the synthesis of the natural product. The use of silyl-protected alkynes has been instrumental in the successful total synthesis of various polyacetylene natural products. researcher.lifersc.org

Table 3: Key Steps in the Synthesis of Falcarinol Derivatives using Silyl-Protected Alkynes

| Synthetic Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| Alkynylation | Acrolein, Trimethylsilylacetylene | n-BuLi, THF | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | wikipedia.org (analogous) |

| Cadiot-Chodkiewicz Coupling | (3S,4Z)-1-bromododec-4-en-1-yn-3-ol, 3(R)-(tert-butyldiphenylsilyloxy)-1-pentene-4-yne | CuI, base | (3R,8S)-Falcarindiol | acs.org (analogous) |

| Desilylation | Silyl-protected alkyne | TBAF or K₂CO₃/MeOH | Terminal alkyne | gelest.com |

Integration into Convergent and Divergent Synthetic Strategies

The efficiency and elegance of a total synthesis are often dictated by the overarching strategy employed. Convergent and divergent syntheses represent two powerful approaches for the construction of complex molecules. Silane, 1-dodecynyltrimethyl-, with its distinct functional domains, is well-suited for integration into both of these strategies.

In a convergent synthesis , different fragments of a target molecule are synthesized independently and then coupled together in the final stages. mdpi.com This approach is generally more efficient than a linear synthesis for complex targets. Silane, 1-dodecynyltrimethyl- can be used to prepare a key fragment containing the C12 lipophilic tail and a reactive alkyne handle. This fragment can then be coupled with another elaborate fragment to assemble the final molecule. This strategy has been employed in the synthesis of amphiphilic molecules, where a hydrophobic tail derived from a long-chain alkyne is coupled to a hydrophilic head group. nih.govmdpi.comtitech.ac.jpmdpi.com

Conversely, a divergent synthesis involves the creation of a library of related compounds from a common intermediate. researchgate.net A molecule prepared using Silane, 1-dodecynyltrimethyl- can serve as a branching point. For example, after coupling the dodecynyl group to a core structure, the resulting internal alkyne can undergo a variety of transformations, such as partial reduction to either a cis- or trans-alkene, or further functionalization, to generate a diverse set of analogues. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The synthesis of various polyacetylene isomers often utilizes a divergent strategy starting from a common silyl-protected diyne. researchgate.net

Table 4: Application of Alkynylsilanes in Synthetic Strategies

| Synthetic Strategy | Description | Example Application | Key Feature of Alkynylsilane | Reference |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Synthesis of amphiphilic molecules by coupling a hydrophobic alkyne tail to a hydrophilic head group. | Provides a large, pre-formed hydrophobic fragment with a reactive handle. | nih.govmdpi.com |

| Divergent | Generation of a library of analogues from a common intermediate. | Synthesis of various polyacetylene isomers from a common silyl-protected diyne intermediate. | The alkyne can be selectively transformed into different functional groups or stereoisomers. | researchgate.net |

Computational and Theoretical Studies on Trimethylsilyl Alkyne Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a predominant computational method used to explore the potential energy surfaces of chemical reactions. zsmu.edu.ua It allows for the detailed mapping of reaction pathways, including the identification of transition states and intermediates, and the calculation of associated energy barriers. nih.govmdpi.combohrium.com These calculations provide a quantitative understanding of reaction feasibility and kinetics.

Studies on reactions involving trimethylsilyl (B98337) alkynes, such as metal-catalyzed hydroboration and silylformylation, demonstrate the power of DFT in mechanistic elucidation. For instance, in the ruthenium-catalyzed hydroboration of internal alkynes, DFT calculations have shown that the reaction likely proceeds through a metallacyclopropene intermediate. acs.org This pathway determines the observed trans-selectivity of the addition. acs.org The calculations revealed that the oxidative hydrogen migration is the rate-determining step, and its energy barrier dictates the reaction's efficiency. acs.org Similarly, DFT has been used to unravel the multi-step mechanisms of complex transformations, such as the conversion of alkynes to nitriles, detailing the free energy changes at each step. nih.govmdpi.com

In the context of silylformylation, a rhodium-catalyzed process, the proposed mechanism involves the oxidative addition of the hydrosilane's Si-H bond to the metal center, followed by insertion of the alkyne, CO insertion, and finally reductive elimination to yield the β-silylalkenal product. mdpi.com DFT studies on related systems help to validate such pathways and quantify their energetic profiles. mdpi.com

Table 1: Representative Activation and Reaction Energies from DFT Studies on Alkyne Reactions This table presents data from reactions of related alkynes to illustrate typical values obtained from DFT calculations.

| Reaction Type | Reactants | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGR) (kcal/mol) | Source |

| Alkyne to Nitrile Conversion | Diphenylacetylene, NIS, TMSN₃ | 33.5 | -191.9 | nih.govmdpi.com |

| Ru-Catalyzed Hydroboration | Internal Alkyne, Catecholborane | ~26.2 | - | acs.org |

| Au-Catalyzed Nazarov Cyclization | Enynyl Acetate | 3.2 (Cyclization Step) | - | pku.edu.cn |

| Au-Catalyzed nih.govmdpi.com-Hydride Shift | Dienyl Cation Intermediate | 20.2 (in dry CH₂Cl₂) | - | pku.edu.cn |

Quantum Mechanical Insights into Silyl (B83357) Radical Reactivity and Selectivity

The reaction of silyl radicals with the triple bond of 1-dodecynyltrimethylsilane is a key transformation, particularly in hydrosilylation reactions. Quantum mechanical (QM) calculations, often combined with experimental techniques like laser flash photolysis, provide deep insights into the reactivity and selectivity of these radical processes. researchgate.netacs.org

QM studies on the addition of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, to alkynes have revealed that the radical exhibits high reactivity. researchgate.net This high reactivity is attributed to a combination of opposing polar and enthalpic effects. researchgate.net The silyl radical can react efficiently with both electron-rich and electron-poor multiple bonds, making it a versatile reagent. researchgate.net The hydrosilylation of terminal alkynes with silyl radicals often proceeds with good yields and notable stereoselectivity, favoring the Z-isomer. researchgate.net

Computational investigations into intramolecular radical additions to aromatic systems have underscored the importance of polar effects and the necessity of including dispersion and solvation corrections for accurate predictions. beilstein-journals.org These studies have shown that the reaction rates are highest when an electrophilic radical combines with a nucleophilic aromatic system. beilstein-journals.org While the alkyne in 1-dodecynyltrimethylsilane is not aromatic, these findings highlight the general importance of polar effects in radical additions, which are also at play in its reactions.

Table 2: Factors Influencing Silyl Radical Reactivity with Alkynes

| Factor | Description | Impact on Reactivity/Selectivity | Source |

| Polar Effects | Interaction between the radical's SOMO and the alkyne's π orbitals. QM calculations show this is a key contributor. | Governs the rate of addition; silyl radicals react well with a wide range of substituted alkynes. | researchgate.netbeilstein-journals.org |

| Enthalpic Effects | The strength of the new Si-C and C-H bonds being formed versus the C-C π-bond and Si-H bond being broken. | Contributes to the overall thermodynamic driving force of the reaction. | researchgate.net |

| Stereoelectronics | The specific orbital alignments required for the radical to attack the π-system of the alkyne. | Determines the preferred trajectory of attack (exo vs. endo in cyclizations) and influences stereoselectivity (Z/E) in additions. | acs.org |

Analysis of Steric and Electronic Effects on Regio- and Stereoselectivity

The trimethylsilyl (TMS) group on 1-dodecynyltrimethylsilane exerts significant steric and electronic influence, which is crucial for controlling the regioselectivity and stereoselectivity of its reactions. researchgate.netmdpi.com

Steric Effects: The TMS group is sterically bulky. mdpi.com This size is often exploited to direct incoming reagents to the other, less hindered carbon of the alkyne. In many transition metal-catalyzed reactions, such as the Pauson-Khand reaction or certain cycloadditions, the TMS group can dictate the regiochemical outcome by sterically blocking one approach to the metal-alkyne complex. researchgate.nethelsinki.fi However, computational studies have also shown that in some cases, weaker interactions like hydrogen bonds can override the expected steric guidance. researchgate.net

Electronic Effects: The electronic nature of the silicon atom is paramount. The β-silyl effect, where a silicon atom is positioned β to a developing positive charge, is a well-documented stabilizing interaction. gelest.com This effect can control regioselectivity in electrophilic additions to the alkyne. The attack of an electrophile on the internal carbon of the alkyne generates a carbocation on the terminal carbon, which is stabilized by the adjacent TMS group. Furthermore, the polarization of the alkyne bond, influenced by the inductive effects of the silyl group, can dictate regioselectivity in the absence of overwhelming steric factors. helsinki.fi

Computational analyses, such as Natural Bond Orbital (NBO) charge calculations, can quantify these electronic effects and correlate them with experimental outcomes. researchgate.netacs.org

Table 3: Influence of the Trimethylsilyl Group on Reaction Selectivity

| Reaction Type | Effect | Outcome | Source |

| Pauson-Khand Reaction | Steric and electronic | Can direct regioselectivity, though this can be overridden by other weak interactions. | researchgate.nethelsinki.fi |

| [2+2+1] Pyrrole (B145914) Synthesis | Steric and electronic | The TMS group is identified as a key element in achieving high selectivity for a single pyrrole isomer. | researchgate.net |

| Addition of ICl | Electronic (β-silyl effect) & Steric | Directs regioselective addition to form a β-cationic intermediate. Stereoselectivity increases with the size of the silyl group. | gelest.com |

| [3+2] Cycloadditions | Steric | The bulky TMS group exerts steric control on the stereoselectivity of the reaction. | mdpi.com |

Examination of Orbital Interactions and Reactivity Prediction in Strained Systems

While 1-dodecynyltrimethylsilane is itself an unstrained linear alkyne, the principles of orbital interaction that govern reactivity in strained systems are fundamentally the same, albeit magnified in the latter. nih.govgoogle.com The reactivity of any alkyne is dictated by the interactions between its molecular orbitals and those of a reacting partner.

Frontier Molecular Orbital (FMO) Theory: A primary tool for predicting reactivity is FMO theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. researchgate.net For 1-dodecynyltrimethylsilane reacting with an electrophile, the key interaction is between its π-HOMO and the electrophile's LUMO. In reactions with a nucleophile, the interaction is between the nucleophile's HOMO and the alkyne's π*-LUMO. acs.org The energy gap between these interacting orbitals is a critical determinant of the reaction rate. researchgate.net

Distortion/Interaction Model: This model, often applied to strained systems, dissects the activation barrier into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.govresearchgate.net Electronic activation, such as that provided by a silyl group, can influence the interaction energy. Hyperconjugative interactions, such as π → σ*C-Si, can stabilize the transition state and lower the activation barrier. nih.gov

Secondary Orbital Interactions: Beyond the primary FMO interactions, secondary orbital interactions can also play a significant role, particularly in cycloaddition reactions. nih.gov These are interactions between orbitals not directly involved in the bond-forming process, such as the interaction of an alkyne's second, out-of-plane π-bond (HOMO-1) with the LUMO of a diene. These interactions can significantly stabilize a transition state and enhance reactivity. nih.gov

Table 4: Key Orbital Interactions Governing Alkyne Reactivity

| Interaction Type | Description | Influence on Reactivity | Source |

| HOMO-LUMO Interaction | The primary interaction between the frontier orbitals of the alkyne and its reaction partner. | A smaller energy gap generally leads to a faster reaction. The dominant factor in many reactions. | researchgate.net |

| Nucleophile HOMO - Alkyne π-LUMO | The key interaction during nucleophilic attack on the alkyne. | The accessibility and energy of the alkyne's π orbitals determine its susceptibility to nucleophiles. | acs.org |

| Secondary Orbital Interactions | Overlap between orbitals not directly forming new bonds (e.g., alkyne HOMO-1 and diene LUMO in Diels-Alder). | Can significantly stabilize the transition state, enhancing reaction rates beyond what FMO theory alone would predict. | nih.gov |

| Hyperconjugation (π → σ*C-Si) | Donation of electron density from the alkyne π-system into the antibonding orbital of the adjacent C-Si bond. | Stabilizes the transition state, particularly when positive charge develops on the β-carbon. | nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Alkyne Functionalization

The functionalization of alkynes is a cornerstone of organic synthesis, and the development of new catalytic systems continues to be a major research focus. For substrates like 1-dodecynyltrimethylsilane, future research is geared towards creating more efficient, selective, and sustainable catalytic methods.

One promising area is the use of metal-free catalysis. For instance, carboxylate-catalyzed C-silylation of terminal alkynes using quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst represents a move away from traditional metal-based systems. nih.gov This approach, which operates under mild conditions, demonstrates tolerance to various functional groups and could be expanded to other transformations of silylalkynes. nih.gov

Transition metal catalysis remains a fertile ground for innovation. Gold catalysts, for example, have been shown to effectively catalyze the intramolecular allylation of silyl (B83357) alkynes through an alcoholysis-induced tandem reaction, yielding functionalized vinyl silanes with high stereoselectivity. nih.gov Ruthenium-based catalysts, such as [CpRu(MeCN)₃]PF₆, have enabled a novel 1,1-hydroboration of silyl alkynes, a previously undemonstrated reactivity mode that produces synthetically valuable silyl vinyl boronates. researchgate.net This geminal hydroboration proceeds via a unique mechanism involving an α-boryl-α-silyl Ru-carbene intermediate, opening new pathways for alkyne functionalization. researchgate.net

Furthermore, the development of catalysts for cross-coupling reactions involving the activation of typically inert bonds is a significant frontier. Lewis acids, particularly the highly fluorophilic tris(pentafluorophenyl)alane, have been successfully used to catalyze the cross-coupling of silylalkynes with aliphatic C–F bonds. acs.orgacs.org This represents a rare example of catalytic C-C bond formation at unactivated sp³ carbon centers. acs.orgacs.org

Future work will likely focus on expanding the scope of these catalytic systems, improving their turnover numbers, and designing catalysts that can operate under even milder and more environmentally benign conditions. The exploration of bimetallic systems and photocatalysis also holds potential for unlocking new reactivity patterns for 1-dodecynyltrimethylsilane and related silylalkynes.

| Catalyst System | Reaction Type | Substrate Type | Key Feature |

| Quaternary ammonium pivalate | C-silylation | Terminal Alkynes | Metal-free, mild conditions. nih.gov |

| Ph₃PAuCl/AgSbF₆ | Intramolecular Allylation | Alkynyl Allyl Silanes | Forms alkoxy vinyl silanes with high Z/E-selectivity. nih.gov |

| [CpRu(MeCN)₃]PF₆ | gem-Hydroboration | Silyl Alkynes | First demonstration of gem-(H,B) addition to an alkyne. researchgate.net |

| Tris(pentafluorophenyl)alane | Cross-Coupling | Silylalkynes & Aliphatic Fluorides | Catalytic functionalization of aliphatic C-F bonds. acs.orgacs.org |

Chemo- and Regioselective Transformations of Polyfunctional Substrates

A major challenge in organic synthesis is the selective modification of one functional group in a molecule that contains multiple reactive sites. For a polyfunctional substrate that could be derived from 1-dodecynyltrimethylsilane (e.g., by introducing other functional groups onto the dodecyl chain), achieving chemo- and regioselectivity is paramount.

The trimethylsilyl (B98337) group on the alkyne plays a crucial role in directing selectivity. In titanium-catalyzed [2+2+1] multicomponent pyrrole (B145914) synthesis, trimethylsilyl-protected alkynes act as highly selective cross-coupling partners. nih.gov The steric and electronic properties of the TMS group direct the reaction to form pentasubstituted 2-TMS-pyrroles with greater than 90% selectivity, avoiding the other nine possible pyrrole products. nih.gov This demonstrates how the silyl group can be exploited to control the outcome of complex multicomponent reactions.

The development of strategies for the selective functionalization of substrates with multiple identical reactive sites is also highly relevant. rsc.org While not directly demonstrated on 1-dodecynyltrimethylsilane, supramolecular protection strategies using molecular containers offer a promising approach. rsc.org A macrocyclic receptor could selectively bind to one part of a polyfunctionalized molecule, leaving other sites available for reaction. rsc.org This concept could be adapted to achieve selective transformations on derivatives of 1-dodecynyltrimethylsilane.

Furthermore, the inherent reactivity differences between the alkyne and other potential functional groups can be exploited. For example, benzynes generated from hexadehydro-Diels–Alder (HDDA) reactions have been shown to react with complex, multifunctional natural products with a high degree of preference for one reaction pathway among several possibilities. nih.gov This inherent selectivity of certain reactive intermediates could be harnessed for the controlled functionalization of complex molecules containing a silylalkyne moiety.